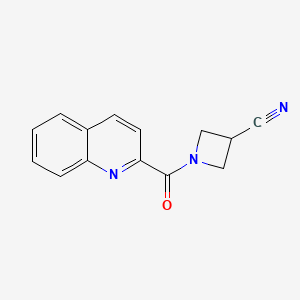![molecular formula C21H22BrN3O B2875131 3-({1-[(2-Bromophenyl)methyl]piperidin-4-yl}methyl)-3,4-dihydroquinazolin-4-one CAS No. 2380183-36-6](/img/structure/B2875131.png)
3-({1-[(2-Bromophenyl)methyl]piperidin-4-yl}methyl)-3,4-dihydroquinazolin-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-({1-[(2-Bromophenyl)methyl]piperidin-4-yl}methyl)-3,4-dihydroquinazolin-4-one is a complex organic compound that belongs to the class of quinazolinone derivatives. This compound is characterized by the presence of a quinazolinone core structure, which is a bicyclic system containing a benzene ring fused to a pyrimidine ring. The compound also features a piperidine ring substituted with a 2-bromophenylmethyl group. Quinazolinone derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
準備方法
The synthesis of 3-({1-[(2-Bromophenyl)methyl]piperidin-4-yl}methyl)-3,4-dihydroquinazolin-4-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
-
Formation of the Piperidine Intermediate: : The piperidine ring is synthesized by reacting 2-bromobenzyl chloride with piperidine in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dichloromethane at room temperature.
-
Quinazolinone Core Synthesis: : The quinazolinone core is synthesized by reacting anthranilic acid with formamide under reflux conditions. This reaction forms the quinazolinone ring system.
-
Coupling Reaction: : The final step involves coupling the piperidine intermediate with the quinazolinone core. This is typically achieved using a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, in the presence of a base and a suitable solvent.
Industrial production methods for this compound may involve optimization of these synthetic routes to improve yield and scalability.
化学反応の分析
3-({1-[(2-Bromophenyl)methyl]piperidin-4-yl}methyl)-3,4-dihydroquinazolin-4-one undergoes various chemical reactions, including:
-
Oxidation: : The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide. This reaction typically leads to the formation of quinazolinone derivatives with additional oxygen-containing functional groups.
-
Reduction: : Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride. This reaction may result in the formation of reduced quinazolinone derivatives.
-
Substitution: : The bromine atom in the 2-bromophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols. This reaction leads to the formation of substituted quinazolinone derivatives.
Common reagents and conditions used in these reactions include organic solvents, bases, and catalysts. The major products formed from these reactions are typically quinazolinone derivatives with modified functional groups.
科学的研究の応用
-
Chemistry: : The compound is used as a building block for the synthesis of more complex molecules
-
Biology: : Quinazolinone derivatives, including this compound, have shown promising biological activities such as anticancer, antimicrobial, and anti-inflammatory properties. Researchers are investigating its potential as a therapeutic agent for various diseases.
-
Medicine: : The compound is being explored for its potential use in drug development. Its ability to interact with specific molecular targets makes it a candidate for the treatment of conditions such as cancer and infectious diseases.
-
Industry: : In the pharmaceutical industry, the compound is used in the development of new drugs and therapeutic agents. Its unique chemical properties make it a valuable component in drug discovery and development.
作用機序
The mechanism of action of 3-({1-[(2-Bromophenyl)methyl]piperidin-4-yl}methyl)-3,4-dihydroquinazolin-4-one involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit the activity of kinases involved in cell signaling pathways, thereby exerting anticancer effects. The exact molecular targets and pathways involved may vary depending on the specific biological activity being studied.
類似化合物との比較
3-({1-[(2-Bromophenyl)methyl]piperidin-4-yl}methyl)-3,4-dihydroquinazolin-4-one can be compared with other quinazolinone derivatives to highlight its uniqueness. Similar compounds include:
4-Quinazolinone: The parent compound of the quinazolinone family, known for its diverse biological activities.
2-Phenylquinazolin-4-one: A derivative with a phenyl group at the 2-position, showing different biological properties.
6,7-Dimethoxyquinazolin-4-one: A derivative with methoxy groups at the 6 and 7 positions, known for its potential as an anticancer agent.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other quinazolinone derivatives.
特性
IUPAC Name |
3-[[1-[(2-bromophenyl)methyl]piperidin-4-yl]methyl]quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22BrN3O/c22-19-7-3-1-5-17(19)14-24-11-9-16(10-12-24)13-25-15-23-20-8-4-2-6-18(20)21(25)26/h1-8,15-16H,9-14H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSOHFHXNLFWNCI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CN2C=NC3=CC=CC=C3C2=O)CC4=CC=CC=C4Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22BrN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(2-bromophenyl)-2-({5-[(3-chlorophenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}sulfanyl)acetamide](/img/new.no-structure.jpg)
![8-Methyl-8-azabicyclo[3.2.1]octan-2-one](/img/structure/B2875055.png)
![5-{[(4-Ethoxyphenyl)amino]methylidene}-2,2-dimethyl-1,3-dioxane-4,6-dione](/img/structure/B2875056.png)
![2-chloro-N-[3-(4-methylbenzoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]acetamide](/img/structure/B2875057.png)


![Benzyl 5-methyl-7-(3-phenoxyphenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B2875063.png)
![1-{5H,6H,7H,8H-imidazo[1,2-a]pyrimidin-3-yl}ethan-1-one](/img/structure/B2875064.png)




